1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a triisopropylsilyl group and an aldehyde functional group. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-(triisopropylsilyl)pyrrole using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This involves scaling up the Vilsmeier-Haack reaction with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions at the β-position of the pyrrole ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary or tertiary alcohols.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, iodine, and nitronium tetrafluoroborate are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Electrophilic Substitution: Substituted pyrroles with electrophiles at the β-position.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is primarily dictated by its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the triisopropylsilyl group provides steric protection and influences the compound’s reactivity. The pyrrole ring can undergo electrophilic substitution, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Triisopropylsilyl)pyrrole: Lacks the aldehyde group but shares the triisopropylsilyl-substituted pyrrole core.
1-(Triisopropylsilyl)-1-propyne: Features a similar triisopropylsilyl group but with an alkyne instead of a pyrrole ring.
1-(Triisopropylsilyl)-1H-pyrrole-3-boronic acid: Contains a boronic acid group at the 3-position instead of an aldehyde.
Uniqueness: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the triisopropylsilyl group and the aldehyde functional group. This combination allows for selective reactions at the aldehyde position while maintaining the stability and reactivity of the pyrrole ring.
Properties
IUPAC Name |
1-tri(propan-2-yl)silylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(2)17(12(3)4,13(5)6)15-8-7-14(9-15)10-16/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLJQDNDXOJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.